N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-16-8-7-12-19-21(16)24-22(28-19)25(14-17-9-5-6-13-23-17)20(26)15-27-18-10-3-2-4-11-18/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRAEGQRODAMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with 4-methylbenzoyl chloride under acidic conditions. The resulting intermediate is then reacted with 2-phenoxyacetyl chloride to introduce the phenoxy group. Finally, the pyridin-2-ylmethyl group is added through a nucleophilic substitution reaction using pyridine-2-methanol and a suitable base, such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridin-2-ylmethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been tested against prostate cancer (PC3), breast cancer (MCF-7), and liver carcinoma (HepG2). The compound demonstrated an IC50 value of 5.71 μM against MCF-7 cells, indicating its potential as a chemotherapeutic agent. This efficacy is attributed to the presence of electron-withdrawing groups that enhance its biological activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes within microbial cells .
Anticonvulsant Activity
Another significant application of this compound is in the field of neuropharmacology, where it has been studied for its anticonvulsant properties. Various thiazole-pyridine hybrids have been synthesized and tested for their ability to inhibit seizures in animal models, demonstrating promising results .
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
In Vitro Studies
In vitro assays conducted on various cancer cell lines have confirmed the ability of N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide to inhibit cell growth significantly. For example, concentrations ranging from 1 to 4 μM showed considerable apoptosis-promoting effects in MCF-7 cells .
Antimicrobial Screening
In antimicrobial evaluations, the compound has shown effectiveness against a range of pathogens, including resistant strains of bacteria. This highlights its potential as an antimicrobial agent in therapeutic applications .
Summary Table of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness |
|---|---|---|
| Anticancer | MCF-7 | 5.71 μM |
| Antimicrobial | Gram-positive bacteria | Effective |
| Antimicrobial | Gram-negative bacteria | Effective |
| Anticonvulsant | Animal models | Significant activity |
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, as a WRN helicase inhibitor, it binds to the enzyme’s active site, preventing its normal function in DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzothiazole vs. Thiazole: The target compound’s benzothiazole core differentiates it from simpler thiazole derivatives (e.g., compounds in and ). For example, GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) shares the acetamide-thiazole-pyridine framework but lacks the fused benzene ring. Benzothiazole’s extended aromatic system may enhance binding affinity to hydrophobic pockets in enzymes or receptors compared to monocyclic thiazoles.
- Benzothiazole vs. Benzimidazole: Compounds in (e.g., 9a–e) incorporate benzimidazole instead of benzothiazole.
Substituent Modifications
- Phenoxy Group vs. Halophenyl/Other Aryl Groups: The phenoxy group in the target compound contrasts with halogenated aryl substituents in analogues like compound 14 (2-(4-chlorophenyl)piperazinyl-thiazole acetamide, ) . The electron-donating methoxy group in phenoxy may reduce electrophilicity compared to electron-withdrawing chloro or fluoro groups, influencing reactivity and pharmacokinetics.
- Pyridin-2-ylmethyl vs. Isoquinoline: Benzothiazole-isoquinoline derivatives ( and ) replace the pyridinylmethyl group with a bulkier isoquinoline moiety . This substitution could impact steric hindrance and solubility, as isoquinoline’s fused ring system increases molecular weight and lipophilicity.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- The benzothiazole core increases molecular weight compared to thiazole analogues.
Structure-Activity Relationship (SAR) Trends
Benzothiazole vs. Thiazole : Enhanced aromaticity improves binding to hydrophobic targets but may reduce metabolic stability.
Electron-Donating Groups (e.g., Phenoxy): Increase resonance stabilization but may lower reactivity in electrophilic environments.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates thiazole and pyridine moieties, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 389.5 g/mol. The compound's structure features a thiazole ring linked to a phenoxy group and a pyridine derivative, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 900005-06-3 |
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains. The mechanism involves the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity .
Anticancer Properties
The compound has been evaluated for its anticancer activity in several studies. In vitro assays demonstrated that it inhibits the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The structure-activity relationship analysis revealed that the presence of the methyl group on the thiazole ring enhances cytotoxicity against cancer cell lines .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although further research is needed to elucidate the exact mechanisms involved .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Activity
In another investigation, the compound was tested against multiple cancer cell lines (e.g., A431 and Jurkat). The results showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .
The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific cellular targets involved in cancer proliferation and microbial growth. The thiazole moiety plays a critical role in these interactions, enhancing the compound's ability to penetrate cellular membranes and exert its effects .
Q & A
Q. What are the key structural features and synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide?
The compound features a benzothiazole core (4-methyl substitution), a pyridinylmethyl group, and a phenoxyacetamide linker. Its synthesis typically involves:
- Step 1 : Cyclization to form the benzothiazole moiety using precursors like 2-amino-4-methylbenzothiazole.
- Step 2 : Alkylation or coupling reactions to introduce the pyridin-2-ylmethyl group.
- Step 3 : Formation of the phenoxyacetamide bridge via condensation with phenoxyacetic acid derivatives.
Reaction conditions (e.g., solvent polarity, catalysts like DCC for amide bond formation) are optimized to minimize side products .
Q. How is the compound characterized, and what analytical methods are critical for confirming its structure?
Key characterization methods include:
Q. What preliminary biological activities have been reported for this compound?
The benzothiazole scaffold is associated with antimicrobial, anticancer, and anti-inflammatory activities. Initial screening may involve:
- Antimicrobial Assays : Disk diffusion against Gram-positive/negative bacteria.
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?
- Substituent Variation : Replace the 4-methyl group on the benzothiazole with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to modulate electronic effects.
- Linker Modification : Substitute phenoxy with thioether or alkyl chains to enhance lipophilicity.
- Activity Correlation : Use molecular docking to predict binding affinity to targets like kinase enzymes or DNA gyrase .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-Response Curves : Repeat assays across multiple cell lines to identify cell-type-specific effects.
- Target Validation : Knockdown/overexpression studies (e.g., siRNA) to confirm mechanism.
- Meta-Analysis : Compare data with structurally similar analogs (e.g., nitro-substituted benzothiazoles show reduced antifungal activity due to electronic effects) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME to assess solubility (LogP ~3.5), permeability (Caco-2 model), and metabolic stability.
- Molecular Dynamics (MD) : Simulate binding to human serum albumin to predict plasma protein binding .
Q. What advanced synthetic methodologies improve yield and purity of this compound?
- Flow Chemistry : Continuous flow systems for precise control of reaction parameters (e.g., temperature, residence time).
- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., amide bond formation) with reduced side products.
- Purification : Use preparative HPLC with C18 columns for high-purity isolation (>95%) .
Q. How are spectroscopic techniques employed to resolve structural ambiguities in derivatives?
Q. What strategies address discrepancies in cytotoxicity data across different research groups?
Q. How can derivatives be designed to enhance selectivity for specific biological targets?
- Fragment-Based Drug Design : Introduce fragments (e.g., pyrimidine) to target ATP-binding pockets in kinases.
- Bioisosteric Replacement : Swap the pyridinylmethyl group with isosteres like thiophene for improved selectivity.
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using software like Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
